ニンテダニブエシレート

概要

説明

Nintedanib esylate, also known as BIBF 1120, is an oral medication used for the treatment of idiopathic pulmonary fibrosis and along with other medications for some types of non-small-cell lung cancer . It helps prevent changes to the lung tissue and is also used to treat people with a chronic interstitial lung disease in which lung fibrosis continues to progress or becomes worse .

Synthesis Analysis

Nintedanib is metabolised via hydrolytic ester cleavage, resulting in the formation of the free acid moiety that is subsequently glucuronidated and excreted in the faeces . Less than 1% of drug-related radioactivity is eliminated in urine .Molecular Structure Analysis

The chemical formula of Nintedanib esylate is C33H39N5O7S . The exact mass is not available, but the molecular weight is 649.760 .Chemical Reactions Analysis

Nintedanib has time-independent pharmacokinetic characteristics. Maximum plasma concentrations of nintedanib are reached approximately 2–4 h after oral administration and thereafter decline at least bi-exponentially . Over the investigated dose range of 50–450 mg once daily and 150–300 mg twice daily, nintedanib exposure increases are dose proportional .Physical And Chemical Properties Analysis

Nintedanib is a small molecule tyrosine kinase inhibitor . It has a bioavailability of 4.7% . The terminal elimination half-life of nintedanib is about 10–15 h .科学的研究の応用

血管新生阻害

ニンテダニブエシレートは、血管の形成に関わる酵素である血管新生キナーゼの強力な阻害剤です。 血管内皮増殖因子(VEGF)、線維芽細胞増殖因子(FGF)、血小板由来増殖因子(PDGF)受容体を特異的に阻害し、血管新生に重要な役割を果たします .

特発性肺線維症(IPF)の治療

これは、肺機能の進行性低下を特徴とする慢性的な致命的な疾患であるIPFの治療に使用されます。 この薬は、線維化プロセスに関与する複数のチロシンキナーゼを阻害することにより、線維化の進行を遅らせるのに役立ちます .

非小細胞肺がん治療

ニンテダニブエシレートは、非小細胞肺がん(NSCLC)の治療に指定されています。 これは、がん細胞の増殖と生存を促進するシグナル伝達経路を阻害することによって機能します .

薬物動態および薬力学

研究によると、ニンテダニブは時間依存的な薬物動態特性を示し、その吸収と作用は時間とともに一貫しており、がんやIPFなどの慢性疾患に対する信頼性の高い選択肢となっています .

バイオアベイラビリティの向上

ニンテダニブエシレートの経口バイオアベイラビリティを向上させるための研究が行われてきました。これは、本来、初回通過代謝のために低くなっています。 TPGSリポソームなどの技術は、経口投与時の有効性を高めるために検討されてきました .

COVID-19関連線維症

ニンテダニブのメカニズムは、COVID-19感染に関連する線維化プロセスを阻害および逆転させる可能性のある薬剤の1つであることを示唆しており、この病気の長期的な影響を治療するための新たな道を開いています .

作用機序

Target of Action

Nintedanib esylate is a potent triple angiokinase inhibitor that targets vascular endothelial growth factor receptors (VEGFR1/2/3) , fibroblast growth factor receptors (FGFR1/2/3) , and platelet-derived growth factor receptors (PDGFRα/β) . These receptors play crucial roles in angiogenesis and cell proliferation, making them key targets in the treatment of diseases such as idiopathic pulmonary fibrosis and non-small cell lung cancer .

Mode of Action

Nintedanib esylate competitively binds to the adenosine triphosphate (ATP) binding pocket of these kinases, blocking the intracellular signaling cascades . This inhibition prevents the activation of these kinases, thereby disrupting the signaling pathways that promote cell proliferation, migration, and survival .

Biochemical Pathways

By inhibiting VEGFR, FGFR, and PDGFR, nintedanib esylate disrupts several key biochemical pathways. These include the VEGF and FGF pathways, which are involved in angiogenesis, and the PDGF pathway, which is involved in cell proliferation and differentiation . The disruption of these pathways leads to the inhibition of angiogenesis and fibroblast proliferation, which are key processes in the pathogenesis of diseases such as idiopathic pulmonary fibrosis and non-small cell lung cancer .

Pharmacokinetics

Nintedanib esylate exhibits time-independent pharmacokinetic characteristics. Maximum plasma concentrations are reached approximately 2–4 hours after oral administration, and thereafter decline at least bi-exponentially . Nintedanib is metabolized via hydrolytic ester cleavage, resulting in the formation of the free acid moiety that is subsequently glucuronidated and excreted in the feces . Less than 1% of drug-related radioactivity is eliminated in urine . The terminal elimination half-life of nintedanib is about 10–15 hours .

Result of Action

The inhibition of VEGFR, FGFR, and PDGFR by nintedanib esylate leads to a decrease in angiogenesis and fibroblast proliferation. This results in a slowing down of the progressive loss of lung function in diseases such as idiopathic pulmonary fibrosis . As a chemotherapeutic agent for non-small cell lung cancer, nintedanib esylate is used in combination with other drugs to inhibit tumor growth .

Action Environment

The action of nintedanib esylate can be influenced by various environmental factors. For instance, the drug should be handled in a well-ventilated place to prevent the formation of dust and aerosols . Furthermore, the drug’s pharmacokinetics can be affected by potent inhibitors or inducers of the P-glycoprotein transporter . Therefore, coadministration of such drugs should be undertaken with care .

Safety and Hazards

Nintedanib should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

生化学分析

Biochemical Properties

Nintedanib esylate plays a crucial role in biochemical reactions by inhibiting the kinase activity of VEGFR, PDGFR, and FGFR. These receptors are essential for angiogenesis and fibroblast proliferation. By competitively binding to the kinase domains of these receptors, Nintedanib esylate effectively blocks their signaling pathways. This inhibition prevents the phosphorylation of downstream proteins, thereby halting the cascade of biochemical reactions that lead to cell proliferation and differentiation .

Cellular Effects

Nintedanib esylate exerts significant effects on various cell types and cellular processes. In fibroblasts, it inhibits proliferation and differentiation by blocking the signaling pathways of VEGFR, PDGFR, and FGFR. This inhibition leads to reduced fibroblast activity, which is beneficial in conditions like idiopathic pulmonary fibrosis. Additionally, Nintedanib esylate affects cancer cells by inhibiting angiogenesis, thereby reducing tumor growth and metastasis. It also influences cell signaling pathways, gene expression, and cellular metabolism, leading to altered cell function .

Molecular Mechanism

The molecular mechanism of Nintedanib esylate involves its binding interactions with VEGFR, PDGFR, and FGFR. By competitively inhibiting the kinase activity of these receptors, Nintedanib esylate prevents the phosphorylation of downstream signaling proteins. This inhibition disrupts the signaling pathways that promote cell proliferation and differentiation. Additionally, Nintedanib esylate may influence gene expression by altering the activity of transcription factors involved in these pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Nintedanib esylate change over time. The compound is metabolized via hydrolytic ester cleavage, resulting in the formation of a free acid moiety that is subsequently glucuronidated and excreted. The terminal elimination half-life of Nintedanib esylate is approximately 10-15 hours. Over time, the stability and degradation of the compound can influence its long-term effects on cellular function. In vitro and in vivo studies have shown that repeated dosing of Nintedanib esylate leads to negligible accumulation, indicating its time-independent pharmacokinetic characteristics .

Dosage Effects in Animal Models

The effects of Nintedanib esylate vary with different dosages in animal models. At lower doses, the compound effectively inhibits fibroblast proliferation and angiogenesis without causing significant adverse effects. At higher doses, Nintedanib esylate can cause gastrointestinal irritation and hepatotoxicity. Threshold effects have been observed, where the therapeutic benefits are maximized at certain dosage levels, beyond which toxic effects become more prominent .

Metabolic Pathways

Nintedanib esylate is involved in metabolic pathways that include hydrolytic ester cleavage and glucuronidation. The compound is metabolized to form a free acid moiety, which is then glucuronidated and excreted in the feces. Enzymes such as esterases and UDP-glucuronosyltransferases play a crucial role in these metabolic processes. The metabolic pathways of Nintedanib esylate can influence its efficacy and safety profile .

Transport and Distribution

Nintedanib esylate is transported and distributed within cells and tissues through various mechanisms. The compound is absorbed and reaches maximum plasma concentrations approximately 2-4 hours after oral administration. It is then distributed to target tissues, where it exerts its therapeutic effects. Transporters and binding proteins may facilitate the localization and accumulation of Nintedanib esylate within specific tissues .

Subcellular Localization

The subcellular localization of Nintedanib esylate is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization ensures that Nintedanib esylate interacts with its target receptors, VEGFR, PDGFR, and FGFR, within the appropriate cellular context. The subcellular distribution of Nintedanib esylate can influence its therapeutic efficacy and safety .

特性

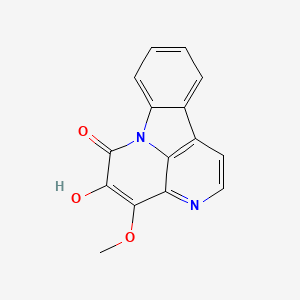

IUPAC Name |

ethanesulfonic acid;methyl 2-hydroxy-3-[N-[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H33N5O4.C2H6O3S/c1-34-15-17-36(18-16-34)20-27(37)35(2)24-12-10-23(11-13-24)32-29(21-7-5-4-6-8-21)28-25-14-9-22(31(39)40-3)19-26(25)33-30(28)38;1-2-6(3,4)5/h4-14,19,33,38H,15-18,20H2,1-3H3;2H2,1H3,(H,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNMRDZZRAFJOKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)O.CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H39N5O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40215873 | |

| Record name | Nintedanib esylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40215873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

649.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

656247-18-6 | |

| Record name | Nintedanib esylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0656247186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nintedanib esylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40215873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indole-6-carboxylic acid, 2,3-dihydro-3-[[[4-[methyl[(4-methyl-1-piperazinyl)acetyl]amino]phenyl]amino]phenylmethylene]-2-oxo-,methyl ester, (3Z)-, ethanesulfonate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NINTEDANIB ESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42F62RTZ4G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

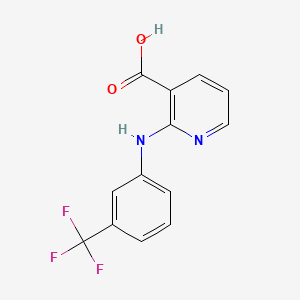

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

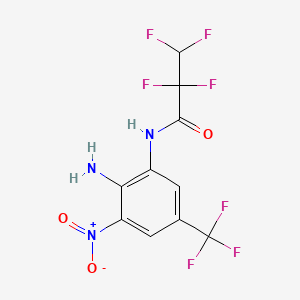

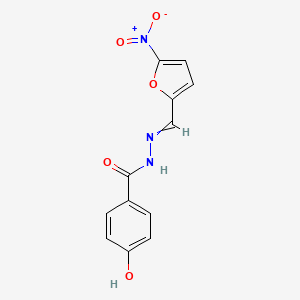

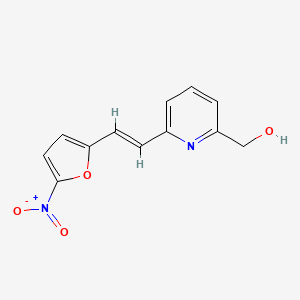

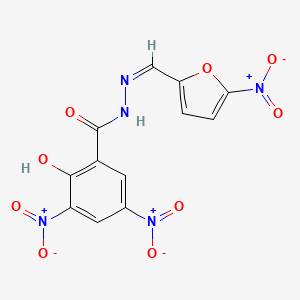

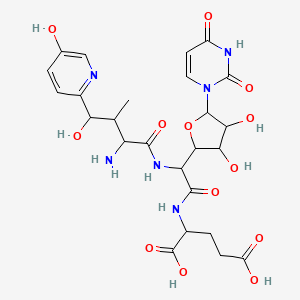

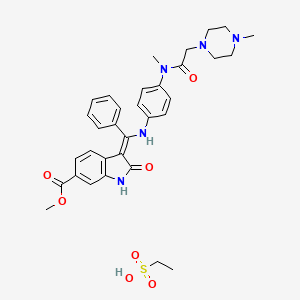

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carbonylamino)pentanediamide;2,2,2-trifluoroacetic acid](/img/structure/B1678854.png)